((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid
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Overview
Description
((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid: is a complex organobismuth compound with the molecular formula C6H9BiO6S3 . This compound is notable for its unique structure, which includes bismuth atoms coordinated with sulfur and carboxymethyl groups. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid typically involves the reaction of bismuth salts with thioglycolic acid derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth oxides and other oxidation products.
Reduction: Reduction reactions can convert the bismuth center to a lower oxidation state.
Substitution: The carboxymethyl and thio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products: The major products formed from these reactions include bismuth oxides, reduced bismuth species, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: In chemistry, ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid is used as a precursor for the synthesis of bismuth-containing compounds and materials. It is also employed in catalysis and as a reagent in organic synthesis .
Biology: The compound has applications in biological research, particularly in the study of bismuth’s interactions with biological molecules. It is used to investigate the effects of bismuth on cellular processes and to develop bismuth-based therapeutics .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Bismuth compounds are known for their antimicrobial and anti-inflammatory effects, making this compound a candidate for drug development .
Industry: Industrially, the compound is used in the production of bismuth-based materials with applications in electronics, coatings, and pigments. Its unique properties make it valuable in the development of advanced materials .
Mechanism of Action
The mechanism of action of ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid involves its interaction with biological molecules, particularly proteins and enzymes. The bismuth center can coordinate with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Bismuth subsalicylate: Known for its use in gastrointestinal treatments.
Bismuth oxychloride: Used in cosmetics and pigments.
Bismuth nitrate: Employed in various chemical reactions and as a precursor for other bismuth compounds.
Uniqueness: ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid is unique due to its specific coordination environment and the presence of both carboxymethyl and thio groups. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
19401-26-4 |
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Molecular Formula |
C6H9BiO6S3 |
Molecular Weight |
482.3 g/mol |
IUPAC Name |
2-[bis(carboxymethylsulfanyl)bismuthanylsulfanyl]acetic acid |
InChI |
InChI=1S/3C2H4O2S.Bi/c3*3-2(4)1-5;/h3*5H,1H2,(H,3,4);/q;;;+3/p-3 |
InChI Key |
ZZZOTEFWAQZZOL-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)O)S[Bi](SCC(=O)O)SCC(=O)O |
Origin of Product |
United States |
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